Thian-3-ylmethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

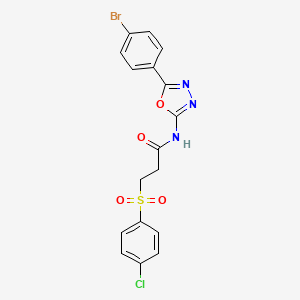

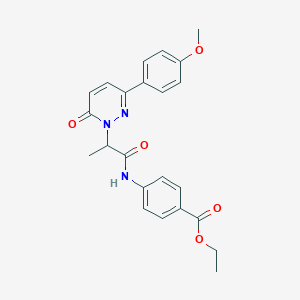

Thian-3-ylmethanol is a chemical compound with the molecular formula C6H12OS and a molecular weight of 132.23 . It is synthesized from the reaction of thianthrene and methanol.

Molecular Structure Analysis

This compound has a molecular weight of 132.23 . More detailed information about its molecular structure is not available in the retrieved sources.

Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is -10 degrees Celsius .

Applications De Recherche Scientifique

Perylene-3-ylmethanol: A Nanocarrier in Drug Delivery

- Use in Drug Delivery Systems : Perylene-3-ylmethanol has been used to create fluorescent organic nanoparticles. These nanoparticles play multiple roles: as nanocarriers for drug delivery, phototriggers for drug release, fluorescent chromophores for cell imaging, and detectors for real-time monitoring of drug release. This multi-functional approach demonstrates a significant advancement in drug delivery technologies (Jana et al., 2012).

Chemical Synthesis and Modification

- Selective Palladium-Catalysed Arylation : A study on α,α-disubstituted benzo[b]thien-2-ylmethanol and α,α-diphenylbenzo[b]thien-3-ylmethanol shows their successful reaction with aryl bromides using palladium(II) acetate and tricyclohexylphosphane. This provides insights into new methods for chemical synthesis and modification (Biro & Kotschy, 2007).

Synthesis of Thianthrene Derivatives

- Creating Thianthrene Derivatives : The synthesis of dithianthren-1-ylmethanol and other derivatives has been explored. These studies contribute to understanding the nature and reactivity of thianthrene derivatives, with potential applications in material science and molecular engineering (Sheikh et al., 2013).

Thiol-yne Chemistry in Polymer and Material Synthesis

- Thiol-yne Chemistry : Thiol-yne reactions are increasingly used in polymer synthesis and material modification. This chemistry offers new avenues for creating advanced materials with specific properties (Lowe, 2014).

Novel Enantioselective Synthesis Techniques

- Enantioselective Synthesis : A novel method for synthesizing 1,3-butadien-2-ylmethanols through a tandem alkylbromide-epoxide vinylation process using dimethylsulfonium methylide has been developed. This highlights advancements in enantioselective synthesis (Alcaraz et al., 2005).

Applications in Organic and Material Chemistry

- Synthesis of Organic Sensitizers : Research in synthesizing organic sensitizers for applications in dye-sensitized solar cells demonstrates the relevance of these compounds in renewable energy technologies (Hagberg et al., 2008).

Safety and Hazards

Thian-3-ylmethanol has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Propriétés

IUPAC Name |

thian-3-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c7-4-6-2-1-3-8-5-6/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWJQNSOLHKOGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CSC1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Benzylpiperidin-1-yl)sulfonyl]-4-chlorobenzoic acid](/img/structure/B2452723.png)

![7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-ol](/img/structure/B2452725.png)

![2-[4-(4-methylphenyl)piperazin-1-yl]acetic Acid](/img/structure/B2452730.png)

![N-cyclopentyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2452731.png)

![[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]methanol hydrochloride](/img/structure/B2452732.png)

![Methyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2452733.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide](/img/structure/B2452738.png)